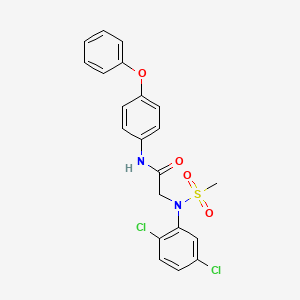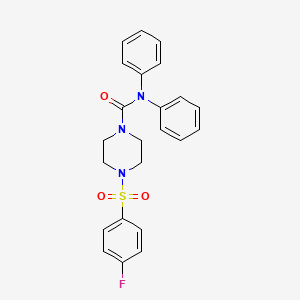![molecular formula C18H15FN2O3S B3533291 (5Z)-5-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3533291.png)
(5Z)-5-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
Vue d'ensemble
Description
(5Z)-5-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluorobenzyl bromide with 3-methoxybenzaldehyde in the presence of a base to form the intermediate (4-fluorobenzyl)oxy-3-methoxybenzaldehyde. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced thiazolidinones.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Diagnostics: Used in the development of diagnostic agents due to its unique chemical structure.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
The mechanism of action of (5Z)-5-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents, leading to variations in biological activity.
Benzylidene Derivatives: Compounds with similar benzylidene moieties but different functional groups can exhibit different chemical and biological properties.
Uniqueness:
Structural Features: The presence of both the fluorobenzyl and methoxybenzylidene groups in (5Z)-5-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one imparts unique chemical reactivity and biological activity.
Biological Activity: Its specific combination of functional groups may result in distinct interactions with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-4-2-3-12(9-15-17(22)21-18(20)25-15)16(14)24-10-11-5-7-13(19)8-6-11/h2-9H,10H2,1H3,(H2,20,21,22)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBFFXTPZDWGF-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)/C=C\3/C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(benzylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3533216.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile](/img/structure/B3533218.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3533231.png)
![4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3533246.png)
![N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B3533249.png)
![4-[(2-chloro-6-methoxy-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B3533256.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B3533269.png)

![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 3-bromobenzoate](/img/structure/B3533280.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3533295.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3533300.png)

![2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3533312.png)
